deacetylcephalosporin C(1-)

Description

Significance of Deacetylcephalosporin C as a Central Biosynthetic Intermediate

The importance of deacetylcephalosporin C lies in its role as the substrate for the final enzymatic step in the biosynthesis of cephalosporin (B10832234) C. This transformation is catalyzed by the enzyme deacetylcephalosporin C acetyltransferase (DAC-AT). wikipedia.orgontosight.ai This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxymethyl group of deacetylcephalosporin C, yielding cephalosporin C and coenzyme A. wikipedia.orgqmul.ac.uk

The biosynthesis of cephalosporins is a complex process involving multiple enzymatic reactions. The pathway begins with the condensation of three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is then cyclized to form isopenicillin N, the first bioactive intermediate. A critical branching point occurs where isopenicillin N is converted to penicillin N, which is then transformed into deacetoxycephalosporin C (DAOC). nih.govnih.gov In the fungus Acremonium chrysogenum, a bifunctional enzyme, deacetoxycephalosporin C synthase/hydroxylase, is responsible for the two-step conversion of penicillin N to deacetylcephalosporin C. researchgate.net In other organisms like Streptomyces clavuligerus, these two steps are carried out by two separate enzymes. researchgate.netnih.gov

Key Enzymes in the Cephalosporin C Biosynthesis Pathway Leading to and from Deacetylcephalosporin C

| Enzyme | Abbreviation | Function |

|---|---|---|

| Deacetoxycephalosporin C synthase | DAOCS | Catalyzes the expansion of the five-membered thiazolidine (B150603) ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C. nih.govwikipedia.org |

| Deacetylcephalosporin C synthase (hydroxylase function) | DACS | In some organisms, this enzyme hydroxylates deacetoxycephalosporin C to form deacetylcephalosporin C. nih.govnih.gov |

Historical Context of Deacetylcephalosporin C within β-Lactam Antibiotic Biosynthesis Pathways

The story of deacetylcephalosporin C is intrinsically linked to the discovery and development of cephalosporin antibiotics. The journey began in 1945 when Giuseppe Brotzu, an Italian pharmacologist, isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), from a sewage outfall in Sardinia. oup.comwikipedia.orgresearchgate.net This fungus was found to produce substances with antibacterial activity.

Subsequent research at the University of Oxford by scientists including Guy Newton and Edward Abraham led to the isolation and characterization of several antibiotic compounds from the fungal culture. wikipedia.org Among these was cephalosporin C, which was discovered in 1953. oup.com The elucidation of its structure in 1959 revealed the 7-aminocephalosporanic acid (7-ACA) nucleus, a core component of cephalosporin antibiotics. oup.comwikipedia.org

It was through the detailed investigation of the cephalosporin C biosynthetic pathway that the role of deacetylcephalosporin C as a key intermediate was uncovered. In 1975, the existence of an acetyltransferase responsible for converting deacetylcephalosporin C to cephalosporin C was first demonstrated in cell-free extracts of Cephalosporium acremonium. tandfonline.com This discovery was significant as it identified the final step in the biosynthesis of this important antibiotic. tandfonline.com Further research led to the identification and characterization of the gene encoding this enzyme, known as cefG. wikipedia.org

The understanding of the biosynthetic pathway, including the central role of deacetylcephalosporin C, has been instrumental in the industrial production of cephalosporins. It has allowed for the development of high-yielding fungal strains through genetic engineering, often by overexpressing key enzymes in the pathway, including deacetylcephalosporin C acetyltransferase. medigraphic.com

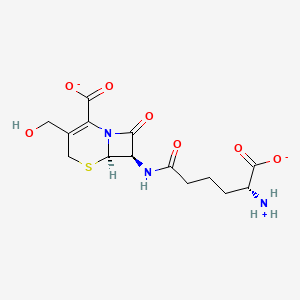

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N3O7S- |

|---|---|

Molecular Weight |

372.38 g/mol |

IUPAC Name |

(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/p-1/t7-,9-,12-/m1/s1 |

InChI Key |

XWCFYHBHOFBVIV-JWKOBGCHSA-M |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])CO |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])CO |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Deacetylcephalosporin C

Precursor Substrate Utilization in Deacetylcephalosporin C Formation

The journey to deacetylcephalosporin C begins with the availability of specific substrate molecules that serve as the foundational chemical frameworks. Two key precursors have been identified in the metabolic pathways leading to this important cephalosporin (B10832234) intermediate.

Deacetoxycephalosporin C (DAOC) as a Direct Biosynthetic Precursor

The principal and direct precursor in the biosynthesis of deacetylcephalosporin C is deacetoxycephalosporin C (DAOC). nih.govnih.gov In the established biosynthetic pathway of cephalosporins, DAOC undergoes a crucial hydroxylation reaction to yield deacetylcephalosporin C. nih.govnih.gov This conversion is a critical step that introduces a hydroxyl group onto the methyl group at the C-3 position of the cephalosporin nucleus, a transformation that is chemically challenging but efficiently executed by enzymatic systems. nih.gov The direct conversion of DAOC to deacetylcephalosporin C is a well-documented step in the cephalosporin C biosynthetic pathway in various microorganisms, including the filamentous fungus Acremonium chrysogenum and the bacterium Streptomyces clavuligerus. nih.gov

Exomethylene Cephalosporin C as an Alternative Enzymatic Precursor

In addition to the primary pathway from DAOC, an alternative route for the formation of deacetylcephalosporin C involves the enzymatic conversion of 3-exomethylene cephalosporin C. ox.ac.uknih.govelectronicsandbooks.com Cell-free extracts from Cephalosporium acremonium have demonstrated the ability to transform 3-exomethylene cephalosporin C into deacetylcephalosporin C. ox.ac.ukresearchgate.net This conversion suggests a degree of substrate flexibility in the enzymatic machinery responsible for the final steps of cephalosporin C biosynthesis. The recombinant deacetoxycephalosporin C synthase from Escherichia coli has also been shown to catalyze the hydroxylation of 3-exomethylenecephalosporin C to form deacetylcephalosporin C, highlighting the intrinsic capability of this enzyme to act on this alternative substrate. nih.gov

Enzymatic Transformations Leading to Deacetylcephalosporin C

The conversion of precursor substrates into deacetylcephalosporin C is orchestrated by a specific enzyme with precise catalytic capabilities. This enzymatic step is a hallmark of the cephalosporin biosynthetic pathway.

Deacetoxycephalosporin C Synthase (DACS) Catalysis

The key enzyme responsible for the hydroxylation of deacetoxycephalosporin C to deacetylcephalosporin C is deacetoxycephalosporin C synthase (DACS), also referred to as deacetylcephalosporin C hydroxylase. nih.govwikipedia.org This enzyme belongs to the family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases. nih.govnih.gov In Streptomyces clavuligerus, DACS is a distinct enzyme that catalyzes this specific hydroxylation step, whereas in Acremonium chrysogenum, a bifunctional enzyme known as deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS) carries out both the ring expansion of penicillin N to DAOC and the subsequent hydroxylation of DAOC to deacetylcephalosporin C. nih.gov

While specific kinetic data for the conversion of deacetoxycephalosporin C by DACS from Streptomyces clavuligerus is not extensively reported in the provided search results, studies on mutants of DACS have shown that alterations in the active site can lead to increased Km and kcat values. nih.gov For instance, certain mutations can result in an enlarged active site, which may facilitate product release and lead to a higher turnover number, albeit with weaker substrate binding. nih.gov

Kinetic Parameters of Deacetylcephalosporin C Synthase (DACS) Variants

| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Wild-type DACS | Deacetoxycephalosporin G | - | - | - |

| CefFGOS (mutant) | Deacetoxycephalosporin G | Increased 1.7-fold vs. wild-type | Increased ~35-fold vs. wild-type | Significantly higher than wild-type |

This table summarizes the reported changes in kinetic parameters for a mutant variant of Deacetylcephalosporin C synthase (DACS) compared to the wild-type enzyme, using deacetylcephalosporin G as a substrate. Specific values for the wild-type enzyme with deacetoxycephalosporin C were not available in the provided search results.

As a member of the 2-oxoglutarate-dependent dioxygenase superfamily, the catalytic activity of Deacetoxycephalosporin C synthase (DACS) is strictly dependent on a set of essential cofactors: ferrous iron (Fe(II)), 2-oxoglutarate, molecular oxygen (O2), and L-ascorbate. nih.govnih.govnih.gov

Fe(II): The non-heme ferrous iron is located in the active site of the enzyme and is crucial for the catalytic mechanism. nih.govnih.gov It participates directly in the activation of molecular oxygen. X-ray absorption spectroscopy studies on the related enzyme deacetoxycephalosporin C synthase (DAOCS) have shown that the Fe(II) ion is coordinated by specific amino acid residues, typically two histidines and a carboxylate group, within the active site. nih.gov

2-Oxoglutarate: This molecule acts as a co-substrate and is oxidatively decarboxylated to succinate (B1194679) and CO2 during the reaction. wikipedia.org The binding of 2-oxoglutarate to the enzyme-Fe(II) complex is a prerequisite for the subsequent binding of the primary substrate and molecular oxygen, forming a ternary complex. nih.govnih.gov

O2: Molecular oxygen is the oxidizing agent in the hydroxylation reaction. wikipedia.org The enzyme activates O2, leading to the formation of a highly reactive iron-oxygen species that is responsible for the hydroxylation of the substrate. nih.gov One atom of the O2 molecule is incorporated into the hydroxyl group of deacetylcephalosporin C, while the other is incorporated into the succinate formed from 2-oxoglutarate. wikipedia.org

L-Ascorbate: L-ascorbate (vitamin C) is required for optimal enzyme activity. nih.gov While not directly incorporated into the product, it is thought to play a crucial role in maintaining the iron in its reduced ferrous (Fe(II)) state, which is essential for catalysis. nih.govnih.gov During uncoupled turnover, where the enzyme activates oxygen without substrate hydroxylation, the iron can become oxidized to the ferric (Fe(III)) state, rendering the enzyme inactive. Ascorbate (B8700270) can reduce the Fe(III) back to Fe(II), thus regenerating the active enzyme. nih.govnih.gov It may also help to stabilize the enzyme-Fe(II) complex. nih.gov

Transformation of Inert Methyl Groups to Hydroxyl Groups

A pivotal step in the biosynthesis of deacetylcephalosporin C is the hydroxylation of the acetyl methyl group of deacetoxycephalosporin C (DAOC). nih.govnih.govasm.org This transformation of a chemically inert methyl group into a reactive hydroxyl group is a biochemically challenging reaction. nih.govnih.govasm.org

The enzyme responsible for this conversion is deacetoxycephalosporin C hydroxylase, also known as deacetylcephalosporin C synthase (DACS). nih.govwikipedia.org This enzyme belongs to the family of 2-oxoglutarate-dependent oxygenases and is encoded by the cefF gene in organisms like Streptomyces clavuligerus. nih.gov The catalytic process requires the presence of several co-factors, including ferrous iron (Fe²⁺), molecular oxygen (O₂), and 2-oxoglutarate, with ascorbate often serving as a reducing agent. nih.govox.ac.uk The reaction involves the incorporation of one atom of oxygen from O₂ into the substrate, DAOC, while the other oxygen atom is incorporated into the co-substrate, 2-oxoglutarate, which is converted to succinate and carbon dioxide. wikipedia.orgruhr-uni-bochum.de

In the fungus Acremonium chrysogenum, this hydroxylation is carried out by a bifunctional enzyme known as deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS). oup.comresearchgate.net This single enzyme, encoded by the cefEF gene, first catalyzes the expansion of the five-membered thiazolidine (B150603) ring of penicillin N to the six-membered dihydrothiazine ring of DAOC, and then subsequently hydroxylates the methyl group at the C-3 position to yield deacetylcephalosporin C. ruhr-uni-bochum.deoup.comresearchgate.net In contrast, in bacterial species such as Streptomyces clavuligerus and Amycolatopsis lactamdurans, these two steps are catalyzed by two distinct enzymes: deacetoxycephalosporin C synthase (DAOCS) and deacetylcephalosporin C synthase/hydroxylase (DACS). researchgate.netresearchgate.net

The introduction of the cefF gene from S. clavuligerus into A. chrysogenum has been shown to be an effective strategy to decrease the accumulation of the DAOC intermediate during the fermentation process for cephalosporin C production. researchgate.net

Interplay with Early Penicillin N Pathway Enzymes

The biosynthesis of deacetylcephalosporin C is intricately linked with the earlier stages of the penicillin N biosynthetic pathway. The common precursor for both penicillins and cephalosporins is the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.govwikipedia.org This linear tripeptide is cyclized by isopenicillin N synthase (IPNS), an Fe²⁺-dependent oxidase, to form isopenicillin N, which possesses the characteristic bicyclic core of penicillins. nih.govwikipedia.org

The pathway then diverges. For cephalosporin production, isopenicillin N is epimerized to penicillin N. Penicillin N serves as the direct substrate for the subsequent enzymatic steps leading to deacetylcephalosporin C. ruhr-uni-bochum.de The conversion of penicillin N to deacetoxycephalosporin C (DAOC) is a critical step that involves the expansion of the five-membered thiazolidine ring into a six-membered dihydrothiazine ring. ruhr-uni-bochum.de This ring expansion is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also referred to as penicillin N expandase. oup.comwikipedia.org DAOCS is an iron-dependent and α-ketoglutarate-requiring dioxygenase. oup.com

Genetic and Molecular Regulation of Deacetylcephalosporin C Biosynthesis

Gene Clusters Encoding Deacetylcephalosporin C Pathway Enzymes

The genes responsible for the biosynthesis of deacetylcephalosporin C are organized into distinct clusters within the genomes of producing organisms, most notably the filamentous fungus Acremonium chrysogenum (also known as Cephalosporium acremonium). ruhr-uni-bochum.denih.gov

Organization and Expression of the cefEF-cefG Gene Cluster

The later steps of the cephalosporin (B10832234) C biosynthetic pathway, which lead to the formation of deacetylcephalosporin C, are encoded by the "late" cephalosporin cluster. ruhr-uni-bochum.de This cluster contains the cefEF and cefG genes. ruhr-uni-bochum.denih.govnih.gov The cefEF gene is a bifunctional gene that encodes deacetoxycephalosporin C synthase/hydroxylase, the enzyme responsible for converting penicillin N to deacetoxycephalosporin C (DAOC) and subsequently to deacetylcephalosporin C (DAC). nih.govnih.gov The cefG gene, located adjacent to cefEF but transcribed in the opposite direction, encodes the enzyme deacetylcephalosporin C acetyltransferase. nih.govnih.gov This enzyme acetylates DAC to form the final product, cephalosporin C. nih.gov

Relationship to the pcbAB-pcbC Gene Cluster

The biosynthesis of deacetylcephalosporin C is intrinsically linked to the "early" penicillin biosynthetic pathway. The initial steps, which are common to both penicillin and cephalosporin production, are catalyzed by enzymes encoded by the pcbAB and pcbC genes. ruhr-uni-bochum.denih.gov The pcbAB gene codes for the large multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which synthesizes the tripeptide precursor ACV. ruhr-uni-bochum.dewikipedia.org The pcbC gene encodes isopenicillin N synthase (IPNS), which cyclizes the ACV tripeptide to form isopenicillin N (IPN). ruhr-uni-bochum.dewikipedia.org

Importantly, the pcbAB-pcbC gene cluster is not physically linked to the cefEF-cefG cluster on the chromosome in A. chrysogenum. nih.govnih.gov This separation into two distinct clusters suggests a complex regulatory network that coordinates the expression of genes involved in different stages of the biosynthetic pathway.

Transcriptional and Translational Regulation Mechanisms

The production of deacetylcephalosporin C is finely tuned by a variety of regulatory mechanisms that respond to the availability of nutrients and prevailing environmental conditions.

Influence of Key Nutritional Factors (e.g., Methionine, Glucose)

Methionine: The amino acid methionine has a significant stimulatory effect on cephalosporin C biosynthesis. ruhr-uni-bochum.denih.gov Supplementation with methionine can lead to a two to threefold increase in antibiotic titers. ruhr-uni-bochum.de This effect is, at least in part, due to the induction of the cephalosporin biosynthesis genes, including pcbAB, pcbC, cefEF, and cefG. ruhr-uni-bochum.de Methionine serves as a precursor for L-cysteine, a key building block of the ACV tripeptide, via the reverse transsulfuration pathway. ruhr-uni-bochum.de However, the inductive effect of methionine on gene expression appears to be independent of its role as a precursor. ruhr-uni-bochum.de

Glucose: Glucose, a readily metabolizable carbon source, generally represses the biosynthesis of β-lactam antibiotics, including cephalosporin C. researchgate.net In wild-type strains of A. chrysogenum, the presence of glucose leads to a reduction in the transcripts of the pcbC and cefEF genes. researchgate.net Interestingly, in some high-producing industrial strains, this glucose repression is deregulated, suggesting that overcoming this negative regulation is a key factor in strain improvement. researchgate.net

Impact of Environmental Conditions (e.g., Oxygen Tension) on Biosynthesis

Oxygen is an absolute requirement for the biosynthesis of deacetylcephalosporin C, as several steps in the pathway are catalyzed by dioxygenases. rsc.orgtdl.org The deacetoxycephalosporin C synthase/hydroxylase encoded by cefEF is an oxygen-dependent enzyme. rsc.org The concentration of dissolved oxygen (pO2) in the fermentation medium has a profound impact on the production of cephalosporin C and its precursors.

Gene Expression Analysis in Producer Microorganisms (e.g., Acremonium chrysogenum, Penicillium chrysogenum)

The expression of the deacetylcephalosporin C biosynthetic genes has been studied in both the natural producer, A. chrysogenum, and in recombinant Penicillium chrysogenum strains.

Acremonium chrysogenum : In A. chrysogenum, the expression of the cephalosporin biosynthetic genes is temporally regulated. The "early" genes, pcbAB and pcbC, appear to be coordinately regulated, while the "late" genes, cefEF and cefG, are induced sequentially. ruhr-uni-bochum.de As mentioned previously, the expression of cefG is often the rate-limiting step in high-producing strains. ruhr-uni-bochum.deresearchgate.net Comparative genomic and transcriptomic analyses of wild-type and high-yielding mutant strains of A. chrysogenum have revealed that upregulation of the biosynthetic genes is a key factor in increased antibiotic production. nih.govmdpi.com

Penicillium chrysogenum : Penicillium chrysogenum is a natural producer of penicillin but does not naturally synthesize cephalosporins because it lacks the cefEF and cefG genes. wikipedia.org However, through genetic engineering, it is possible to introduce these genes from A. chrysogenum into P. chrysogenum. nih.govnih.gov Studies have demonstrated that these genes can be successfully expressed in P. chrysogenum, leading to the production and secretion of deacetylcephalosporin C. nih.gov This demonstrates the potential of using P. chrysogenum as a host for the production of this important intermediate.

Interactive Data Table: Key Genes in Deacetylcephalosporin C Biosynthesis

| Gene | Encoded Enzyme | Function in Pathway | Organism of Origin |

| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Synthesizes the ACV tripeptide precursor. ruhr-uni-bochum.dewikipedia.org | Acremonium chrysogenum |

| pcbC | Isopenicillin N synthase (IPNS) | Cyclizes ACV to form isopenicillin N (IPN). ruhr-uni-bochum.dewikipedia.org | Acremonium chrysogenum |

| cefEF | Deacetoxycephalosporin C synthase/hydroxylase | Converts IPN to deacetoxycephalosporin C and then to deacetylcephalosporin C. nih.govnih.gov | Acremonium chrysogenum |

| cefG | Deacetylcephalosporin C acetyltransferase | Acetylates deacetylcephalosporin C to form cephalosporin C. nih.govnih.gov | Acremonium chrysogenum |

Interactive Data Table: Influence of Nutritional Factors on Gene Expression and DAC Production

| Nutritional Factor | Effect on Gene Expression | Impact on Deacetylcephalosporin C Production |

| Methionine | Induces expression of pcbAB, pcbC, cefEF, and cefG. ruhr-uni-bochum.de | Stimulates overall cephalosporin C biosynthesis, including the formation of deacetylcephalosporin C. ruhr-uni-bochum.denih.gov |

| Glucose | Represses expression of pcbC and cefEF in wild-type strains. researchgate.net | Can limit the production of deacetylcephalosporin C and cephalosporin C. researchgate.net |

Strain Engineering and Metabolic Engineering for Deacetylcephalosporin C Research

Heterologous Expression Systems for Deacetylcephalosporin C Pathway Enzymes

To overcome the limitations of the native producer, Acremonium chrysogenum, researchers have turned to heterologous hosts for the production of deacetylcephalosporin C and its precursors. Penicillium chrysogenum, the industrial producer of penicillin, and the bacterium Escherichia coli have emerged as promising candidates due to their well-characterized genetics and robust fermentation capabilities.

In Penicillium chrysogenum, a strain lacking the enzyme isopenicillin N acyltransferase was engineered to express several genes from A. chrysogenum, including those responsible for isopenicillin N epimerization, ring expansion (deacetoxycephalosporin C synthase), and acetylation. nih.gov This resulted in the successful production and intracellular accumulation of deacetylcephalosporin C. nih.gov Mass spectrometry analysis confirmed the identity of the synthesized deacetylcephalosporin C. nih.gov

Escherichia coli has also been successfully utilized for the heterologous expression of active deacetylcephalosporin C synthase. nih.govnih.gov This is particularly significant as the expression of complex eukaryotic enzymes in prokaryotic hosts can be challenging. The successful production of active DACS from Streptomyces clavuligerus in E. coli has been crucial for detailed biochemical characterization and protein engineering studies. nih.govnih.gov This system allows for high-level production of the enzyme, which can then be purified and used for in vitro biotransformation processes. nih.govnih.gov

A common strategy to boost the production of a desired metabolite is to overexpress the genes encoding the enzymes in its biosynthetic pathway. In the context of deacetylcephalosporin C, overexpression of deacetylcephalosporin C synthase (DACS) is a key target.

Directed Evolution and Rational Design of Deacetylcephalosporin C Pathway Enzymes

Protein engineering techniques, including directed evolution and rational design, have been instrumental in tailoring deacetylcephalosporin C synthase (DACS) for industrial applications. These approaches aim to improve the enzyme's catalytic efficiency, stability, and substrate specificity.

A major goal of engineering DACS has been to alter its substrate specificity to accept unnatural substrates, such as penicillin G, to produce novel cephalosporins like cephalosporin (B10832234) G. The native DACS from S. clavuligerus shows negligible activity towards cephalosporin G. nih.govnih.gov

Through a combination of random and site-directed mutagenesis, researchers have successfully engineered DACS variants with significantly improved activity on penicillin G. nih.gov For example, mutations at the C-terminus of the DACS from A. chrysogenum, specifically N305L and R308L, led to a notable improvement in the enzyme's ability to convert penicillin analogs. nih.gov The R308L mutation, in particular, was identified as having a significant impact on the enzyme's activity. nih.gov Further saturation mutagenesis at the R308 site yielded variants like R308L and R308I, which showed a 5.2-fold and 7.6-fold increase in specific activity towards penicillin G, respectively. nih.gov

Similarly, for the DACS from S. clavuligerus, mutations at residues near the C-terminus, such as N304L and R306L, enhanced the conversion rate of penicillin substrates by 145–400% compared to the wild-type enzyme. nih.gov

Improving the catalytic efficiency (kcat/Km) of DACS is crucial for developing economically viable biocatalytic processes. Directed evolution and site-directed mutagenesis have been employed to generate DACS variants with enhanced kinetic properties.

Random mutagenesis of the S. clavuligerus DACS gene led to the identification of several single mutations (G79E, V275I, C281Y, N304K, I305L, and I305M) that significantly increased the kcat/Km value. nih.gov A double mutant, YS67 (V275I, I305M), exhibited a remarkable 32-fold increase in its kcat/Km ratio and a 5-fold increase in relative activity towards penicillin G. nih.gov A triple mutant, YS81 (V275I, C281Y, I305M), showed a 13-fold increase in relative activity against penicillin G. nih.gov These studies highlight the power of iterative rounds of mutagenesis and screening to dramatically improve enzyme performance.

| Mutation | Fold Increase in kcat/Km | Fold Increase in Relative Activity (Penicillin G) | Reference |

|---|---|---|---|

| YS67 (V275I, I305M) | 32 | 5 | nih.gov |

| YS81 (V275I, C281Y, I305M) | - | 13 | nih.gov |

The availability of crystal structures for deacetoxycephalosporin C synthase (DAOCS), a related enzyme that performs the ring expansion of penicillin N, has provided a roadmap for rational, structure-guided modifications of DACS. wikipedia.orgslu.se Although the exact structure of DACS may have differences, the homology between these enzymes allows for informed predictions about the roles of specific amino acid residues in the active site.

Site-directed mutagenesis studies on DACS from S. clavuligerus have targeted residues within the proposed active site to investigate their roles in catalysis and substrate binding. nih.gov For example, mutations of Y302 (to S, E, or H) significantly reduced the enzyme's ability to oxidize penicillin G, indicating its importance in substrate interaction. nih.gov Conversely, the N304A mutation appeared to enhance the in vitro conversion of the native substrate, penicillin N. nih.gov These structure-informed modifications allow for a more targeted approach to enzyme engineering, reducing the need for extensive random screening and accelerating the development of improved biocatalysts. nih.govnih.gov

Analysis of Mutants Impaired in Cephalosporin C Biosynthesis

The study of mutants has been a cornerstone in unraveling the intricate biosynthetic pathway of cephalosporin C and identifying key regulatory and rate-limiting steps. By disrupting specific genes and observing the resulting metabolic profile, researchers have been able to isolate and characterize intermediates like deacetylcephalosporin C and pinpoint enzymatic bottlenecks.

Isolation and Characterization of Deacetylcephalosporin C Accumulating Mutants

The isolation of mutants that accumulate deacetylcephalosporin C (DCPC) has been instrumental in understanding the latter stages of cephalosporin C (CPC) biosynthesis. A pivotal approach involves the random mutagenesis of high-yielding Acremonium chrysogenum (formerly Cephalosporium acremonium) strains, followed by screening for mutants with an altered antibiotic production profile. tandfonline.com

One common method for inducing mutations is treatment with chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG). tandfonline.comoup.com Following mutagenesis, individual colonies are screened for their ability to produce CPC. Those that show a negative or significantly reduced CPC production are then further analyzed for the accumulation of precursor molecules. tandfonline.com

In a notable study, several CPC-negative mutants of Acremonium chrysogenum were generated. Among these, specific strains were found to exclusively accumulate a cephalosporin compound that was not CPC. tandfonline.com This compound was isolated from the culture broth through a series of purification steps, including crystallization from cold aqueous ethanol. tandfonline.com Through physical and chemical analyses, including elemental analysis, the accumulated compound was definitively identified as deacetylcephalosporin C, which possesses a D-α-aminoadipyl side chain at the C-7 position. tandfonline.com The production of DCPC in these mutants was determined to be a result of de novo synthesis rather than the degradation of CPC. tandfonline.com

Further mutant screens have also led to the isolation of strains that accumulate other intermediates. For instance, a DCPC-negative mutant was subsequently used to generate further mutants, one of which was found to accumulate deacetoxycephalosporin C (DAOC). oup.com This highlights the power of sequential mutagenesis in dissecting the biosynthetic pathway step-by-step.

Table 1: Characteristics of a Deacetylcephalosporin C Accumulating Mutant

| Characteristic | Description | Reference |

| Parent Strain | Acremonium chrysogenum ATCC 14553 (a potent CPC-producing strain) | tandfonline.com |

| Mutagen | N-methyl-N'-nitro-N-nitrosoguanidine (NTG) | tandfonline.com |

| Mutant Designation | No. 40 | tandfonline.com |

| Phenotype | Cephalosporin C negative | tandfonline.com |

| Accumulated Compound | Deacetylcephalosporin C (DCPC) | tandfonline.com |

| Identification Method | Isolation from culture broth, crystallization, physical and chemical analysis | tandfonline.com |

Elucidation of Pathway Bottlenecks through Mutant Studies

The analysis of mutants accumulating intermediates like deacetylcephalosporin C has been crucial for identifying bottlenecks in the cephalosporin C biosynthetic pathway. A bottleneck occurs when the rate of a particular enzymatic reaction is slower than the preceding steps, leading to the accumulation of the substrate for that enzyme.

The accumulation of deacetylcephalosporin C in certain mutants clearly points to a disruption or inefficiency in the final step of CPC biosynthesis: the acetylation of the 3-hydroxymethyl group of DCPC to form CPC. This reaction is catalyzed by deacetylcephalosporin C acetyltransferase. Mutants that accumulate DCPC are therefore likely deficient in the activity of this specific enzyme.

Furthermore, studies involving a broader range of mutants have helped to identify other rate-limiting steps. For instance, the accumulation of penicillin N in some mutants indicates that the subsequent ring expansion step, catalyzed by deacetoxycephalosporin C synthase (DAOCS), is a bottleneck. nih.gov Kinetic modeling based on data from various mutants has suggested that δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) synthetase, the enzyme catalyzing the first committed step in the pathway, can also be a rate-limiting factor. nih.gov

Table 2: Key Enzymes and Accumulated Intermediates in Cephalosporin C Biosynthesis Mutants

| Accumulated Intermediate | Deficient Enzyme Activity | Implied Bottleneck | Reference |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Isopenicillin N synthase | ACV cyclization | nih.gov |

| Penicillin N | Deacetoxycephalosporin C synthase (Expandase) | Ring expansion of penicillin N | nih.gov |

| Deacetoxycephalosporin C (DAOC) | Deacetoxycephalosporin C hydroxylase (DACS) | Hydroxylation of DAOC | oup.com |

| Deacetylcephalosporin C (DCPC) | Deacetylcephalosporin C acetyltransferase | Acetylation of DCPC | tandfonline.com |

Application of Combinatorial Biosynthesis and Enzymology Approaches

Combinatorial biosynthesis and detailed enzymology studies represent advanced strategies in metabolic engineering that leverage the knowledge gained from mutant analysis to rationally design improved production strains or to create novel antibiotic compounds. nih.gov

Combinatorial biosynthesis involves the genetic manipulation of biosynthetic pathways to produce new chemical entities. nih.gov In the context of deacetylcephalosporin C research, this could involve expressing genes from different organisms that encode enzymes with slightly different substrate specificities or catalytic properties. For example, the deacetylcephalosporin C acetyltransferase gene from Acremonium chrysogenum could be replaced with a homologous gene from another cephalosporin-producing organism to potentially improve the efficiency of the final acetylation step.

Enzymology approaches focus on the detailed characterization of the enzymes involved in the biosynthetic pathway. By understanding the kinetics, substrate specificity, and regulatory mechanisms of enzymes like deacetylcephalosporin C acetyltransferase, researchers can identify targets for protein engineering. For instance, site-directed mutagenesis could be used to alter the active site of the enzyme to enhance its catalytic efficiency or to broaden its substrate range, potentially allowing for the synthesis of novel cephalosporin derivatives.

The construction of hybrid enzymes is another powerful technique. By combining domains from different enzymes, it may be possible to create novel biocatalysts with desired properties. For example, a hybrid enzyme could be engineered to combine the ring expansion and hydroxylation activities into a single polypeptide with improved efficiency. nih.gov These sophisticated genetic and enzymatic approaches, built upon the foundational knowledge from mutant studies, hold significant promise for the future of cephalosporin research and production.

Bioprocess Development and Optimization Research for Deacetylcephalosporin C

Fermentation Process Studies for Deacetylcephalosporin C Production

Deacetylcephalosporin C (DCPC) is a crucial intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics. Its efficient production through fermentation is a key area of research, focusing on optimizing microbial hosts and the conditions of their cultivation.

Optimization of Microbial Host Selection and Culture Conditions

The selection of a suitable host is not limited to the production organism itself. For enzymatic conversions, Escherichia coli is often used to overexpress key enzymes like cephalosporin-C deacetylase. nih.gov The choice of the host can also be influenced by the desired end-product; for instance, some studies focus on creating host systems that can utilize alternative substrates to the natural penicillin N, which is difficult to obtain. nih.gov

Optimizing culture conditions is another critical aspect of maximizing DCPC yield. These conditions include the composition of the fermentation medium, pH, temperature, and the addition of specific precursors or inducers. For example, the introduction of exogenous polyamines like spermidine (B129725) has been shown to increase CPC production in high-yielding A. chrysogenum strains by 15-20%, which in turn can influence the availability of the precursor for DCPC. mdpi.com The optimization of culture conditions for various microorganisms, including Streptomyces species and Bacillus species, has demonstrated the profound impact of factors like carbon and nitrogen sources, pH, and temperature on the production of bioactive metabolites. researchgate.netnih.gov For instance, studies have identified optimal pH ranges (often between 5.0 and 7.0) and temperatures (around 30-37°C) for metabolite production in different bacterial strains. nih.govfrontiersin.org

Table 1: Factors Influencing Microbial Host Selection and Culture Conditions for Deacetylcephalosporin C Production

| Factor | Description | Research Findings |

| Microbial Host | The organism used for fermentation or enzyme production. | Acremonium chrysogenum is the primary producer of cephalosporin C, the precursor to deacetylcephalosporin C. oup.comresearchgate.net Genetic modification of A. chrysogenum to express cephalosporin C esterase allows for direct production of deacetylcephalosporin C. oup.comnih.gov Escherichia coli is commonly used for overexpressing enzymes involved in the conversion process. nih.gov |

| Culture Medium Composition | The nutrients provided for microbial growth and product synthesis. | The choice of carbon and nitrogen sources significantly impacts yield. researchgate.net For example, some Streptomyces species show maximal production with cellobiose (B7769950) and peptone. researchgate.net |

| pH | The acidity or alkalinity of the culture medium. | Optimal pH for production varies by microorganism but is often in the range of 5.0 to 7.0. nih.govfrontiersin.org Controlling pH during fermentation can significantly increase product yield. nih.gov |

| Temperature | The incubation temperature for the fermentation process. | Optimal temperatures for metabolite production are typically in the range of 30°C to 37°C. researchgate.netnih.gov |

| Additives | Supplementary compounds added to the medium to enhance production. | Exogenous polyamines have been shown to increase cephalosporin C production in A. chrysogenum. mdpi.com |

Influence of Aeration and Agitation on Production Yield and Purity

Aeration and agitation are critical physical parameters in submerged fermentation processes, as they directly affect oxygen transfer, nutrient mixing, and the morphology of the producing microorganism. In the context of cephalosporin C and, by extension, deacetylcephalosporin C production, maintaining an adequate supply of dissolved oxygen is essential. researchgate.net

Research has shown a direct correlation between the availability of dissolved oxygen and the productivity of A. chrysogenum. researchgate.net For instance, increasing the dissolved oxygen concentration in a bioreactor can lead to a significant increase in CPC productivity. researchgate.net However, the relationship is not always linear. Vigorous agitation, while beneficial for oxygen and nutrient transfer, can also create shear forces that may damage microbial cells or lead to undesirable morphological changes. jmb.or.kr

Studies on various filamentous fungi have demonstrated that both aeration rate and agitation speed must be carefully optimized to maximize the yield of desired products. nih.govresearchgate.net For example, in the production of exopolysaccharides by Paecilomyces sinclairii, high aeration rates and agitation speeds were found to be preferable. nih.gov Conversely, in some cases, lower agitation speeds can lead to higher biomass accumulation by preventing mycelial fragmentation. jmb.or.kr The optimal conditions often represent a trade-off between ensuring sufficient oxygen supply and minimizing shear stress on the microorganisms. Unfavorable aeration and agitation conditions have been linked to higher levels of undesirable byproducts, such as the formation of deacetylcephalosporin C when the primary goal is cephalosporin C production. nih.gov

Table 2: Impact of Aeration and Agitation on Fermentation

| Parameter | Effect on Fermentation | Research Findings |

| Aeration | Supplies oxygen, which is crucial for the growth and metabolism of aerobic microorganisms. | Higher aeration rates can significantly increase the production of secondary metabolites like cephalosporin C. researchgate.netnih.gov It improves the mass transfer of substrates, products, and oxygen. jmb.or.kr |

| Agitation | Ensures proper mixing of the culture medium, facilitating uniform distribution of nutrients and oxygen, and preventing cell sedimentation. | Can influence microbial morphology and product formation. jmb.or.kr High agitation can lead to cell damage due to shear stress, while low agitation may result in insufficient mixing and oxygen transfer. jmb.or.kr Optimal agitation speed is a critical factor for maximizing yield. nih.gov |

Enzymatic Bioconversion Systems Involving Deacetylcephalosporin C

Enzymatic bioconversion offers a more specific and environmentally friendly alternative to traditional chemical methods for the production of pharmaceutical intermediates. In the context of deacetylcephalosporin C, enzymatic systems are primarily focused on its production from cephalosporin C or its use as a substrate for further conversions.

Development of Immobilized Enzyme Technology for Deacetylcephalosporin C Intermediates Production

Immobilization of enzymes onto solid supports is a key technology in industrial biocatalysis, offering advantages such as enzyme reusability, enhanced stability, and simplified product purification. For the production of deacetylcephalosporin C intermediates, the immobilization of cephalosporin-C deacetylase (also known as cephalosporin C acetylesterase) is of significant interest. nih.govwikipedia.org

Various immobilization techniques have been explored, including covalent bonding to amino-activated or epoxy-activated carriers and adsorption followed by cross-linking with agents like glutaraldehyde. nih.gove3s-conferences.org The choice of carrier and immobilization method can greatly influence the activity and stability of the immobilized enzyme. e3s-conferences.org For instance, immobilizing cephalosporin-C deacetylase from Bacillus subtilis on an anion-exchange resin has been shown to result in a biocatalyst with a broader pH stability range and excellent operational stability, retaining most of its activity after numerous repeated uses. nih.govresearchgate.net

Another promising technique is the formation of cross-linked enzyme aggregates (CLEAs), which is a carrier-free immobilization method. revistabionatura.com This approach can lead to highly stable immobilized enzymes with high activity and lower production costs. revistabionatura.com Research has focused on optimizing the CLEA technique for enzymes like cephalosporin C acylase, using co-aggregants such as chitosan (B1678972) to enhance stability. revistabionatura.com

Optimization of Biotransformation Parameters (e.g., Substrate Concentration, Reaction Time, pH)

The efficiency of any enzymatic bioconversion is highly dependent on the reaction conditions. Therefore, optimizing parameters such as substrate concentration, reaction time, and pH is crucial for maximizing product yield and minimizing reaction time.

For the enzymatic conversion of cephalosporin C to deacetylcephalosporin C, the pH of the reaction medium is a critical factor. Studies have shown that the stability of the immobilized cephalosporin-C deacetylase is significantly influenced by pH, with optimal stability often observed in a slightly alkaline range (pH 8.0). nih.govresearchgate.net

Reaction time is another key parameter that needs to be optimized. In a batch reactor system using immobilized cephalosporin-C deacetylase, complete conversion of the substrate has been achieved within 90 minutes under optimized conditions. nih.govresearchgate.net The optimization process often involves a systematic approach, such as the Design of Experiments (DoE), to identify the most influential parameters and their optimal levels. nih.gov

Substrate concentration can also affect the reaction rate, and in some cases, high substrate concentrations can lead to substrate inhibition. rsc.org Therefore, determining the optimal substrate concentration is essential for achieving high conversion rates without inhibiting the enzyme. The development of one-pot, two-enzyme systems for the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), where deacetylcephalosporin C is an intermediate, has also involved extensive optimization of enzyme and substrate concentrations to achieve high product yields. rsc.org

Table 3: Key Parameters in the Optimization of Enzymatic Biotransformation

| Parameter | Importance in Biotransformation | Research Findings |

| Substrate Concentration | Affects the reaction rate and can lead to inhibition at high concentrations. | Optimization is crucial to maximize product yield without causing substrate or product inhibition. rsc.org |

| Reaction Time | Determines the extent of substrate conversion and the overall productivity of the process. | Optimized reaction times can lead to complete conversion in a relatively short period, for example, 90 minutes for the deacetylation of 7-ACA. nih.govresearchgate.net |

| pH | Influences enzyme activity and stability. | Immobilized enzymes often exhibit a broader pH stability range. nih.govresearchgate.net For cephalosporin-C deacetylase, a slightly alkaline pH (around 8.0) has been found to be optimal. nih.govresearchgate.net |

Strategies for Minimizing Unwanted Deacetylcephalosporin C Accumulation in Cephalosporin C Fermentations

While deacetylcephalosporin C is a valuable intermediate, its accumulation can be undesirable when the target product is cephalosporin C. Therefore, strategies to minimize its formation during CPC fermentation are also an important area of research.

The formation of DCPC during A. chrysogenum fermentation can be influenced by fermentation conditions such as pH, aeration, and the concentration of free glucose. nih.gov Unfavorable aeration and agitation conditions, for instance, have been associated with increased levels of DCPC. nih.gov Therefore, careful control of these parameters is a key strategy to minimize its accumulation.

Another approach involves modulating the expression of genes involved in the cephalosporin biosynthesis pathway. The final step in CPC biosynthesis is the acetylation of DCPC, a reaction catalyzed by deacetylcephalosporin C acetyltransferase. researchgate.net Enhancing the activity of this enzyme could potentially reduce the accumulation of DCPC by promoting its conversion to CPC. Conversely, to intentionally produce DCPC, the gene for this acetyltransferase could be inactivated or downregulated.

Furthermore, process strategies such as fed-batch fermentation have been shown to be more efficient than batch processes for CPC production. researchgate.netresearchgate.net By controlling the specific growth rate of the microorganism through the slow addition of a limiting nutrient, it is possible to maintain high rates of antibiotic production and potentially minimize the formation of unwanted byproducts. researchgate.net The development of high-yielding strains of A. chrysogenum through mutagenesis and selection has also been a cornerstone of improving CPC production and, consequently, managing the levels of related metabolites like DCPC. mdpi.com

Analytical Methodologies in Deacetylcephalosporin C Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating deacetylcephalosporin C from complex mixtures, such as fermentation broths, and for its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of deacetylcephalosporin C and other cephalosporins. nih.govresearchgate.net It offers high sensitivity, specificity, and reproducibility for both identifying (qualitative) and measuring (quantitative) the compound. researchgate.net Fully automated HPLC systems have been developed to monitor and optimize the production of cephalosporin (B10832234) C and its by-products, including deacetylcephalosporin C, in fermentation processes. nih.gov

Reversed-phase HPLC is the most common mode used for this purpose. nih.govsysrevpharm.org In this method, a non-polar stationary phase, typically a C8 or C18 column, is used with a polar mobile phase. nih.govsysrevpharm.org The mobile phase often consists of a mixture of an aqueous buffer (like sodium acetate (B1210297) or potassium dihydrogen orthophosphate) and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, is frequently employed for simplicity and reliability. nih.govsysrevpharm.org Separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases. Deacetylcephalosporin C, being a polar molecule, elutes from the column at a characteristic retention time under specific conditions, allowing for its identification and quantification. Detection is typically performed using a UV detector at a wavelength where the cephalosporin nucleus absorbs light, often around 250-260 nm. sysrevpharm.orgnih.gov The method's reliability allows it to be used for extended periods, providing crucial data on the influence of various process parameters on the fermentation. nih.gov

The following table summarizes typical conditions used in HPLC methods for the analysis of cephalosporins, including deacetylcephalosporin C.

Interactive Table: Typical HPLC Parameters for Cephalosporin Analysis

| Parameter | Description | Common Values/Settings | References |

|---|---|---|---|

| Column | Stationary phase used for separation. | Reversed-phase C8 or C18 (e.g., Agilent Zobrax C8, Nucleosil C18) | nih.govsysrevpharm.orgnih.gov |

| Mobile Phase | Solvent system that carries the sample through the column. | Acetonitrile and aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, 0.04 M KH2PO4) | sysrevpharm.orgnih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.8 - 1.3 mL/min | sysrevpharm.orgnih.gov |

| Detection | Method used to visualize and quantify the separated compounds. | UV Absorbance | sysrevpharm.orgnih.gov |

| Wavelength | Specific UV wavelength for detection. | 250 - 260 nm | sysrevpharm.orgnih.gov |

| Temperature | Column operating temperature. | 30°C | sysrevpharm.org |

Before the widespread adoption of HPLC, paper chromatography and thin-layer chromatography (TLC) were instrumental in the separation and identification of deacetylcephalosporin C. nih.govtandfonline.com These planar chromatography techniques separate compounds based on differences in their affinity for the stationary and mobile phases. khanacademy.orgyoutube.com

For paper chromatography, a method was developed using Whatman No. 4 paper as the stationary support for the separation of cephalosporins. nih.gov A common mobile phase system for this purpose is a mixture of n-butanol, acetic acid, and water. nih.gov After development, the separated compounds appear as spots. Deacetylcephalosporin C can be visualized under UV light at 254 nm, where it appears as a distinct spot with a specific retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.govlibretexts.org For instance, an Rf value of 0.15 has been reported for deacetylcephalosporin C using a butanol-acetic acid-water system. nih.gov

Thin-layer chromatography (TLC) operates on a similar principle but uses a thin layer of an adsorbent material, such as cellulose, coated on an inert plate. tandfonline.comkhanacademy.org It has been used to identify deacetylcephalosporin C accumulated by mutant strains of Cephalosporium acremonium. tandfonline.com Impregnating the TLC plates with reagents like ethylenediamine (B42938) tetra-acetic acid (EDTA) disodium (B8443419) salt can enhance the resolution of different cephalosporins. nih.gov

Interactive Table: Planar Chromatography Methods for Deacetylcephalosporin C

| Technique | Stationary Phase | Mobile Phase System | Detection Method | Reported Rf Value | Reference |

|---|---|---|---|---|---|

| Paper Chromatography | Whatman No. 4 Paper | n-butanol-acetic acid-water (60:15:25) | UV light (254 nm) | 0.15 | nih.gov |

| Thin-Layer Chromatography | Cellulose Plates | Various solvent systems | Bioassay/UV | Not specified | tandfonline.com |

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are vital for confirming the identity and determining the concentration of deacetylcephalosporin C.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules. In the context of deacetylcephalosporin C research, MS is crucial for unambiguous structural confirmation. ebi.ac.uk It provides a precise mass-to-charge ratio, which helps to confirm the elemental composition of the compound. When coupled with fragmentation analysis (MS/MS), it can yield structural details that confirm the identity of deacetylcephalosporin C by showing the characteristic breakdown patterns of the molecule. This technique is often used in conjunction with HPLC (LC-MS), allowing for the separation of components in a mixture before their introduction into the mass spectrometer, providing a high degree of confidence in the identification. ebi.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the detection and quantification of deacetylcephalosporin C. nih.gov This technique is based on the principle that molecules with chromophores, such as the dihydrothiazine ring in cephalosporins, absorb light at specific wavelengths in the UV-Vis spectrum. nih.govlibretexts.org

Deacetylcephalosporin C exhibits a characteristic absorbance maximum (λmax) at approximately 260 nm in phosphate (B84403) buffer. nih.gov This property is exploited for its quantification. Following separation by methods like paper chromatography, the spot corresponding to deacetylcephalosporin C can be eluted with a buffer, and the absorbance of the resulting solution is measured at 260 nm. nih.gov According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound in the solution. libretexts.org By comparing the absorbance to a standard curve prepared with known concentrations of deacetylcephalosporin C, the amount of the compound in the sample can be accurately determined. nih.gov This method is also the basis for many continuous enzyme assays. nih.gov

Interactive Table: UV-Vis Spectroscopy Parameters for Deacetylcephalosporin C

| Parameter | Description | Value | Reference |

|---|---|---|---|

| λmax (Wavelength of Max Absorbance) | The wavelength at which the compound absorbs the most light. | ~260 nm | nih.gov |

| Solvent/Buffer | The liquid in which the sample is dissolved for measurement. | Phosphate Buffer | nih.gov |

| Application | Primary uses of the technique for this compound. | Quantification, Detection in Assays | nih.govnih.gov |

Enzyme Activity Assays and Kinetic Measurements

Understanding the enzymes involved in the biosynthesis of deacetylcephalosporin C is critical for optimizing its production. Enzyme assays are used to measure the rate of enzymatic reactions and to determine key kinetic parameters. nih.govoup.com

The activity of enzymes like deacetoxycephalosporin C synthase (DACS), which hydroxylates deacetoxycephalosporin C to form deacetylcephalosporin C, can be monitored using several methods. oup.comwikipedia.org A continuous direct spectrophotometric assay can be employed, which measures the increase in absorbance at 260 nm as the product, deacetylcephalosporin C, is formed. nih.gov This allows for real-time tracking of the reaction progress.

Alternatively, HPLC-based assays can be used. In this approach, enzyme reactions are allowed to proceed for a set period, after which the reaction is stopped, and the mixture is analyzed by HPLC. oup.com The amount of deacetylcephalosporin C produced or the amount of substrate consumed is quantified by measuring the respective peak areas on the chromatogram. oup.com This method is highly specific and can distinguish between various substrates and products, which is useful when studying enzyme specificity with different penicillin analogues. oup.comresearchgate.net

These assays are crucial for determining important enzyme kinetic constants, such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the catalytic rate constant (kcat). nih.govnih.gov For example, a Km value of 0.18 mM for penicillin N has been determined for deacetoxycephalosporin C synthase using a spectrophotometric assay. nih.gov Such kinetic data are invaluable for enzyme engineering efforts aimed at improving catalytic efficiency. nih.gov

Interactive Table: Components of Enzyme Assays for Deacetylcephalosporin C Biosynthesis

| Assay Component | Role in the Assay | Example | References |

|---|---|---|---|

| Enzyme | The catalyst being studied. | Deacetoxycephalosporin C synthase (DACS) / DAOC hydroxylase | nih.govoup.comwikipedia.org |

| Substrate | The molecule acted upon by the enzyme. | Deacetoxycephalosporin C, Penicillin N | nih.govwikipedia.org |

| Cofactors | Non-protein chemical compounds required for the enzyme's activity. | α-ketoglutarate, Fe2+, O2, Ascorbate (B8700270) | nih.govnih.gov |

| Detection Method | Technique used to monitor the reaction. | Spectrophotometry (at 260 nm), HPLC | nih.govoup.com |

| Measured Parameter | The variable quantified to determine activity. | Product (Deacetylcephalosporin C) formation, Substrate consumption | nih.govoup.com |

| Kinetic Constants | Values that characterize the enzyme's catalytic ability. | Km, kcat | nih.govnih.govnih.gov |

Bioassay and Bioautography for Product Detection

In the research of deacetylcephalosporin C, particularly in monitoring its production during fermentation, bioassay and bioautography serve as crucial analytical methodologies for detecting and semi-quantitatively assessing the compound based on its biological activity. These techniques are especially valuable for screening purposes and for locating active compounds within complex mixtures, such as fermentation broths.

Bioassays are foundational in antibiotic research, providing a measure of the potency of a substance by its effect on living microorganisms. usda.govresearchgate.net These assays can be broadly categorized into agar (B569324) diffusion and dilution methods. For cephalosporins, including deacetylcephalosporin C, these methods rely on the principle that the antibiotic will inhibit the growth of susceptible bacteria, and the extent of this inhibition can be correlated to its concentration.

Bioautography is a powerful technique that merges chromatography, most commonly thin-layer chromatography (TLC), with a biological detection system. mdpi.comnih.gov This method allows for the separation of compounds in a mixture on a TLC plate, followed by the visualization of antimicrobial activity directly on the chromatogram. This is particularly advantageous for identifying the presence of deacetylcephalosporin C alongside other structurally similar compounds like cephalosporin C in fermentation products of Acremonium chrysogenum. nih.govresearchgate.net The method is lauded for being fast, inexpensive, and effective for the target-directed isolation of bioactive constituents. nih.gov

There are several variations of bioautography:

Direct Bioautography: In this method, the developed TLC plate is immersed in or sprayed with a suspension of a test microorganism. mdpi.comnih.gov The plate is then incubated, allowing the microorganism to grow on the surface, except in the areas where the separated antimicrobial compound is present, creating a zone of inhibition. mdpi.com Visualization of these zones is often enhanced by using a redox indicator, such as a tetrazolium salt (e.g., MTT), which is reduced by living microorganisms to a colored formazan, leaving the inhibition zones colorless. mdpi.com

Contact Bioautography: This technique involves pressing the developed TLC plate against an inoculated agar plate. nih.govnih.gov The antimicrobial compounds diffuse from the TLC plate into the agar. After a period of incubation, the inhibition zones are observed on the surface of the agar plate. nih.gov

Agar Overlay Bioautography: Here, a layer of agar seeded with a test microorganism is poured over the developed TLC plate. nih.gov As with the other methods, clear zones of inhibition appear after incubation where the active compounds are located.

The choice of test organism is critical for the specificity and sensitivity of the assay. For cephalosporins, a range of Gram-positive and Gram-negative bacteria are used. nih.gov Staphylococcus aureus is a common choice for testing first-generation cephalosporins, and a turbidimetric microbiological assay for cefazolin (B47455) using Staphylococcus aureus ATCC 26923 has been successfully validated. rsc.org Other organisms like Neisseria catarrhalis have also been noted as suitable for the bioautographic detection of cephalosporins. researchgate.net

The research findings below summarize the application of these methodologies for the detection of cephalosporin-class antibiotics.

Research Findings on Bioassay and Bioautography for Cephalosporin Detection

| Analytical Method | Principle | Typical Test Organism(s) | Application in Deacetylcephalosporin C Research | Key Findings & Observations |

| Agar Diffusion Assay | An antibiotic diffuses from a source (e.g., a well cut in the agar or a paper disc) into an agar medium seeded with a test microorganism, creating a circular zone of growth inhibition. The diameter of this zone is proportional to the concentration of the antibiotic. usda.govresearchgate.net | Staphylococcus aureus rsc.org, Escherichia coli nih.govnih.gov | Semi-quantitative determination of deacetylcephalosporin C in fermentation broth samples. Screening for antimicrobial activity of new derivatives. | Provides a simple, low-cost method for estimating antibiotic potency. The seven-plate bioassay system developed by the USDA can detect a range of antibiotics in tissues. usda.gov |

| Turbidimetric Assay | The growth of a liquid culture of a test microorganism is measured by its turbidity. The presence of an antibiotic inhibits growth, leading to a lower turbidity compared to a control. The degree of inhibition is concentration-dependent. rsc.org | Staphylococcus aureus ATCC 26923 rsc.org | Quantitative analysis of deacetylcephalosporin C in purified samples or simple mixtures. High-throughput screening. | A validated method for cefazolin showed high linearity, precision, and accuracy. rsc.org It offers a rapid and economical alternative for routine quality control analysis. rsc.org |

| TLC-Direct Bioautography | Compounds are separated on a TLC plate, which is then incubated with a microbial suspension. Zones of inhibition appear directly on the plate where antimicrobial compounds are located. mdpi.com | Neisseria catarrhalis researchgate.net, Staphylococcus aureus nih.gov, Escherichia coli nih.gov | Detection and localization of deacetylcephalosporin C in complex mixtures, such as fermentation extracts, and differentiation from other cephalosporins (e.g., cephalosporin C). nih.govresearchgate.net | Combines separation and in-situ activity determination, facilitating target-directed isolation. nih.gov It is a high-throughput method suitable for parallel analysis of many samples. mdpi.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Enzymatic Approaches for Deacetylcephalosporin C Transformations

The enzymatic conversion of deacetylcephalosporin C is a cornerstone of cephalosporin (B10832234) biosynthesis. Future research is increasingly focused on the discovery and engineering of novel enzymes to create more efficient and diverse transformation pathways. A key enzyme in this process is deacetylcephalosporin C acetyltransferase (DAC-AT), which catalyzes the final step in cephalosporin C biosynthesis by transferring an acetyl group from acetyl-CoA to deacetylcephalosporin C. asm.orgumich.edu This enzyme belongs to the transferase family, specifically the acyltransferases. nih.gov

Another critical enzyme is deacetylcephalosporin C synthase (DACS), a 2-oxoglutarate-dependent oxygenase. nih.gov This enzyme is responsible for the hydroxylation of deacetoxycephalosporin C to form deacetylcephalosporin C, a chemically challenging step. nih.gov Research is actively exploring the modification of DACS to accept alternative substrates, potentially leading to the synthesis of novel cephalosporin derivatives. Directed evolution strategies have already been employed to enhance the catalytic efficiency of DACS, demonstrating the potential for creating enzymes with improved industrial applicability. nih.gov

Furthermore, cephalosporin-C deacetylase, an esterase that removes the acetyl group from cephalosporin C to yield deacetylcephalosporin C, is also a target for research. bakerlab.org The exploration of these and other novel enzymes, coupled with protein engineering techniques, promises to expand the toolkit for manipulating deacetylcephalosporin C and generating a wider array of valuable pharmaceutical compounds.

Application of Advanced Genetic Engineering and Synthetic Biology Tools for Pathway Redesign

The advent of advanced genetic engineering and synthetic biology tools is revolutionizing the ability to redesign the biosynthetic pathway of cephalosporins in producer organisms like Acremonium chrysogenum. Metabolic engineering strategies are being employed to enhance the production of deacetylcephalosporin C and other key intermediates.

One approach involves the targeted manipulation of genes encoding key enzymes in the cephalosporin C pathway. For instance, the overexpression of the cefG gene, which encodes for deacetylcephalosporin C acetyltransferase, is a strategy being explored to increase the conversion of deacetylcephalosporin C to cephalosporin C. bakerlab.org Conversely, disrupting or modifying the expression of certain genes can lead to the accumulation of specific intermediates like deacetylcephalosporin C, which can then be used as a precursor for semi-synthetic cephalosporins.

Synthetic biology approaches are enabling the construction of novel biosynthetic pathways and the optimization of existing ones. This includes the introduction of heterologous genes from other organisms to introduce new functionalities. For example, the cefE gene from Streptomyces clavuligerus, encoding a deacetylcephalosporin C expandase, has been expressed in other organisms to create new production routes for cephalosporin intermediates. nih.gov Furthermore, the development of sophisticated genetic tools like CRISPR-Cas9 is facilitating more precise and efficient genome editing in Acremonium chrysogenum, opening up new possibilities for pathway redesign and strain improvement. omicsdi.org

Integration of Systems Biology and Multi-omics Approaches in Deacetylcephalosporin C Research

A holistic understanding of the complex regulatory networks governing deacetylcephalosporin C biosynthesis is crucial for effective metabolic engineering. Systems biology, in conjunction with multi-omics approaches such as transcriptomics, proteomics, and metabolomics, is providing unprecedented insights into the cellular processes involved in cephalosporin production.

Transcriptomic analysis allows for the genome-wide study of gene expression, revealing how the expression of genes in the cephalosporin C pathway is regulated under different conditions. researchgate.net This information can be used to identify key regulatory genes and bottlenecks in the pathway. Proteomics, the large-scale study of proteins, provides a direct measure of the enzymes and other proteins present in the cell, offering a more direct link to cellular function than transcriptomics alone.

Metabolomics focuses on the comprehensive analysis of all metabolites within a cell or organism. mdpi.com By profiling the metabolome of Acremonium chrysogenum, researchers can identify changes in the levels of deacetylcephalosporin C and other pathway intermediates in response to genetic or environmental perturbations. Integrating these multi-omics datasets allows for the construction of comprehensive models of the cephalosporin C biosynthetic pathway, enabling a more rational and targeted approach to strain improvement and pathway optimization. nih.gov

Computational Biology and Predictive Modeling for Enzyme Engineering and Pathway Optimization

Computational biology and predictive modeling are becoming indispensable tools for accelerating research in enzyme engineering and metabolic pathway optimization. These approaches leverage the vast amount of biological data being generated to create in silico models that can predict the outcomes of experimental modifications.

For enzyme engineering, computational methods are being used to guide the rational design of enzymes with improved properties. nih.gov Homology modeling can be used to predict the three-dimensional structure of enzymes like deacetylcephalosporin C synthase, providing insights into their active sites and mechanisms. asm.org This structural information can then be used to identify key amino acid residues to target for site-directed mutagenesis to enhance catalytic activity or alter substrate specificity. Molecular dynamics simulations can further be used to study the dynamic behavior of enzymes and their interactions with substrates. umich.edu

In the context of pathway optimization, computational models of metabolic networks can be used to simulate the flow of metabolites through the cephalosporin C biosynthetic pathway. korea.ac.kr These models can help to identify rate-limiting steps and predict the effects of gene knockouts or overexpressions on the production of deacetylcephalosporin C and other desired products. By integrating data from multi-omics studies, these models can become increasingly accurate and predictive, providing a powerful platform for the in silico design and optimization of microbial cell factories for cephalosporin production.

Q & A

Q. What are the critical enzymatic steps in deacetylcephalosporin C biosynthesis, and how are they regulated?

Deacetylcephalosporin C (DAC) biosynthesis involves a cascade of enzymatic reactions starting from penicillin N. Key steps include:

- Expansion of the β-lactam ring by deacetoxycephalosporin C synthetase (DAOCS, encoded by cefEF), converting penicillin N to deacetoxycephalosporin C (DAOC) .

- Hydroxylation of DAOC by deacetylcephalosporin C synthetase (DACS), forming DAC .

- Acetylation of DAC by acetyl-CoA-dependent acetyltransferase (encoded by cefG), yielding cephalosporin C . Regulatory elements like the SARP-type activator ccaR control transcription of biosynthetic genes in Streptomyces clavuligerus .

Q. How can HPLC methods be optimized for accurate quantification of DAC in fermentation broths?

High-performance liquid chromatography (HPLC) is the gold standard for DAC detection. Key considerations include:

- Column selection : Use reverse-phase C18 columns for separation of DAC from structurally similar intermediates (e.g., DAOC, cephalosporin C) .

- Detection parameters : Monitor absorbance at 260 nm, but validate specificity using enzymatic pretreatment (e.g., cephalosporinase) to eliminate interference from non-target β-lactams .

- Automation : Implement on-line systems for real-time monitoring during fermentation, ensuring stability over 250+ hours .

Advanced Research Questions

Q. What genetic engineering strategies can address bottlenecks in DAC biosynthesis?

Metabolic engineering approaches focus on:

- Overexpression of rate-limiting enzymes : Amplify cefG to enhance DAC acetylation, reducing accumulation of DAC intermediates .

- Promoter engineering : Replace native promoters of cefEF and cefG with strong, inducible promoters (e.g., tipA) to synchronize enzyme expression .

- Heterologous expression : Transfer DAC biosynthetic genes (e.g., cefE from S. clavuligerus) into high-yield hosts like E. coli or P. chrysogenum .

Q. How can contradictory kinetic data for DAOCS and DACS be resolved experimentally?

Discrepancies in enzyme kinetics (e.g., substrate inhibition, cofactor requirements) require:

- Controlled in vitro assays : Purify recombinant DAOCS/DACS using affinity chromatography to exclude interfering cellular components .

- Isothermal titration calorimetry (ITC) : Measure binding affinities for Fe²⁺ and α-ketoglutarate, critical cofactors for hydroxylation activity .

- Structural analysis : Compare crystal structures of DAOCS (e.g., PDB 1DY4) to identify active-site mutations affecting catalytic efficiency .

Q. What methodologies ensure reproducibility in DAC pathway studies across fungal and bacterial systems?

Standardization protocols include:

- Strain validation : Use genomic sequencing to confirm absence of silent mutations in cef gene clusters .

- Data archiving : Adhere to NASA-style data management plans (CS-22 to CS-25 criteria), documenting raw spectra, calibration curves, and algorithm parameters for transparency .

- Cross-species controls : Co-culture Cephalosporium acremonium and S. clavuligerus to benchmark DAC yields under identical fermentation conditions .

Data Analysis & Experimental Design

Q. How should researchers design omics studies to identify regulatory networks influencing DAC production?

Integrate multi-omics frameworks:

Q. What statistical models are suitable for analyzing DAC yield variability in high-throughput screening?

Employ mixed-effects models to account for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.